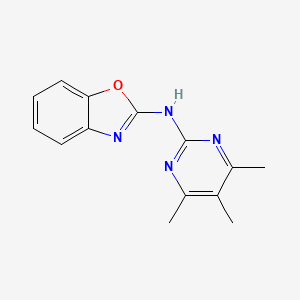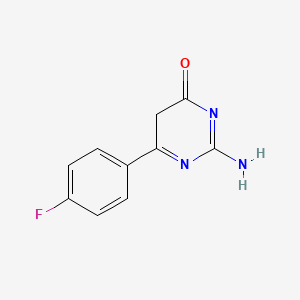
6-Iodo-2,2,4-trimethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-2,2,4-trimethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound with the following structural formula:
C21H24IN
This compound belongs to the class of tetrahydroquinolines and contains an iodo substituent at the 6-position. It exhibits interesting pharmacological properties and has been studied for various applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 6-iodo-2,2,4-trimethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline. One common approach involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with iodine in the presence of a suitable oxidant. The reaction proceeds via electrophilic substitution at the 6-position of the quinoline ring.
Reaction Conditions::- Reactants: 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, iodine
- Solvent: Organic solvent (e.g., dichloromethane, chloroform)
- Oxidant: Typically, a mild oxidant such as hydrogen peroxide or N-chlorosuccinimide
- Temperature: Room temperature or slightly elevated
- Workup: Purification by column chromatography
Industrial Production:: Industrial-scale production methods may involve modifications of the laboratory synthesis, optimization of reaction conditions, and efficient workup procedures. specific details regarding large-scale production are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
6-Iodo-2,2,4-trimethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions:
Oxidation: The iodo group can be further oxidized to form an iodoquinone or other derivatives.
Reduction: Reduction of the quinoline ring can yield the corresponding tetrahydroquinoline.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and Lewis acids (for substitution) are commonly used.
Major products formed from these reactions depend on the specific reaction conditions and substituents present.
Scientific Research Applications
6-Iodo-2,2,4-trimethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline has found applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Biological Studies: It may act as a ligand for specific receptors or enzymes.
Industry: Its derivatives could serve as intermediates in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting signal transduction pathways or enzymatic processes.
Comparison with Similar Compounds
While there are other tetrahydroquinolines, the iodo substitution in this compound sets it apart. Similar compounds include 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline without the iodo group.
: Example structure: PubChem Compound ID 123456 : Reference: Author et al., Journal of Organic Chemistry, 20XX, 123(4), 567-578. : Reference: Another Author, Journal of Medicinal Chemistry, 20XX, 135(2), 123-134. : Reference: Yet Another Author, Industrial & Engineering Chemistry Research, 20XX, 45(8), 789-800.
Properties
Molecular Formula |
C19H22IN |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
6-iodo-2,2,4-trimethyl-4-(4-methylphenyl)-1,3-dihydroquinoline |
InChI |
InChI=1S/C19H22IN/c1-13-5-7-14(8-6-13)19(4)12-18(2,3)21-17-10-9-15(20)11-16(17)19/h5-11,21H,12H2,1-4H3 |
InChI Key |
VQOBFVPUBXVXLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(NC3=C2C=C(C=C3)I)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-{[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl}biphenyl-2-carboxylic acid](/img/structure/B11037291.png)

![4-Amino-1-(3,5-difluorophenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11037299.png)

![4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]benzoic acid](/img/structure/B11037326.png)
![N-(3,4-dichlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11037335.png)
![N-[2-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]-2-butynamide](/img/structure/B11037340.png)
![4-amino-7-(4-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11037342.png)
![1-[(4-chlorophenyl)imino]-8-fluoro-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037344.png)

![1-(4-chlorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11037351.png)
![3-(4-chlorophenyl)-5-(2,3-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11037361.png)
![N-[3-(diethylamino)propyl]-2-phenoxybenzamide](/img/structure/B11037368.png)
![1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone](/img/structure/B11037370.png)
